molecular formula C13H13FN2O2 B1375145 1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid CAS No. 1260803-22-2

1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid

Cat. No. B1375145
CAS RN: 1260803-22-2
M. Wt: 248.25 g/mol
InChI Key: NXGXXQTYLAETER-UHFFFAOYSA-N
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Description

“1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1260803-22-2 . It has a molecular weight of 248.26 . It’s a powder at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is 1-(2-cyano-4-fluorophenyl)-4-piperidinecarboxylic acid . The InChI code is 1S/C13H13FN2O2/c14-11-1-2-12(10(7-11)8-15)16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6H2,(H,17,18) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 248.26 .

Scientific Research Applications

Aurora Kinase Inhibitor

The compound (2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid is highlighted for its potential in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).

Asymmetric Synthesis

A method for the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, starting from Baylis–Hillman adducts, has been described. This process involves a domino reaction leading to biologically interesting polysubstituted piperidines (Mateo M Salgado et al., 2019).

Antibacterial Agents

Research on 1,4-Dihydro-4-oxopyridinecarboxylic acids, including compounds with a cyano group in the four-position, has shown promising results as antibacterial agents. The study discusses various analogues and their structure-activity relationships (J. Matsumoto et al., 1984).

Antimicrobial Activity

A study on the synthesis of thiazolo[3, 2]pyridines containing the pyrazolyl moiety, including reactions with 2-cyano-3-(4-fluorophenyl)acrylic acid ethyl ester, shows significant antimicrobial activities. This highlights the potential of piperidine derivatives in developing new antimicrobial compounds (T. I. El-Emary et al., 2005).

Psychotropic Agents

Research on psychotropic agents, such as 4-substituted piperidinyl compounds with neuroleptic activity, reveals the significance of fluorophenyl and cyano groups in enhancing the potency and reducing side effects of neuroleptic drugs (M. Sato et al., 1978).

Antimycobacterial Activities

Novel spiro-piperidin-4-ones, synthesized through 1,3-dipolar cycloaddition, demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating the potential for treating tuberculosis (R. Kumar et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

1-(2-cyano-4-fluorophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-11-1-2-12(10(7-11)8-15)16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGXXQTYLAETER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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